An In-depth Technical Guide to Oxane-4-thiol: Properties, Synthesis, and Applications
An In-depth Technical Guide to Oxane-4-thiol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Oxane-4-thiol, also known as Tetrahydro-2H-pyran-4-thiol, is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its unique structural scaffold, incorporating both a tetrahydropyran ring and a reactive thiol group, makes it a versatile building block for the synthesis of novel molecules with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the physical and chemical properties of Oxane-4-thiol, detailed experimental protocols for its synthesis and characterization, and a discussion of its current and potential applications in research and drug development.
Introduction: The Significance of the Oxane-4-thiol Moiety
The tetrahydropyran (oxane) ring is a prevalent structural motif in a vast array of natural products and pharmaceuticals. Its saturated, non-planar structure can impart favorable pharmacokinetic properties to drug candidates, including improved solubility and metabolic stability. When combined with a thiol (-SH) group at the 4-position, the resulting Oxane-4-thiol molecule possesses a highly nucleophilic center, enabling a wide range of chemical transformations. This unique combination of a stable heterocyclic core and a reactive functional group makes Oxane-4-thiol a valuable intermediate for introducing the tetrahydropyran moiety into larger, more complex molecules and for the development of sulfur-containing compounds with potential therapeutic applications.
Physicochemical Properties of Oxane-4-thiol
A thorough understanding of the physical and chemical properties of Oxane-4-thiol is essential for its effective use in synthesis and drug design. The following table summarizes its key physicochemical parameters.
| Property | Value | Source |
| Chemical Formula | C₅H₁₀OS | [1] |
| Molecular Weight | 118.20 g/mol | [1] |
| CAS Number | 203246-71-3 | [1] |
| Appearance | Colorless to pale yellow liquid | - |
| Odor | Distinctive, thiol-like | - |
| Boiling Point | 174.8 °C at 760 mmHg | [2] |
| Density | 1.03 g/cm³ | [2] |
| Flash Point | 59.5 °C | [2] |
| Solubility | Soluble in organic solvents | - |
| pKa (estimated) | ~10-11 | [3] |
Chemical Structure and Reactivity
The chemical behavior of Oxane-4-thiol is dictated by the interplay between the tetrahydropyran ring and the thiol functional group.
Figure 1: Chemical Structure of Oxane-4-thiol.
The thiol group is the primary site of reactivity, undergoing a variety of transformations characteristic of aliphatic thiols.
Acidity and Thiolate Formation
Similar to other aliphatic thiols, Oxane-4-thiol is weakly acidic, with an estimated pKa around 10-11.[3] In the presence of a base, it is readily deprotonated to form the corresponding thiolate anion. This thiolate is a potent nucleophile and plays a central role in many of the reactions of Oxane-4-thiol.
Figure 3: Oxidation pathway of Oxane-4-thiol.
"Click" Chemistry
The thiol group of Oxane-4-thiol can participate in "click" reactions, such as thiol-ene and thiol-epoxy reactions. [4][5]These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions, making them powerful tools for bioconjugation and materials synthesis.
Experimental Protocols
Synthesis of Oxane-4-thiol
A common laboratory-scale synthesis of Oxane-4-thiol involves the reduction of the corresponding ketone, tetrahydro-4H-pyran-4-one, to the alcohol, followed by conversion to a leaving group and subsequent displacement with a thiol surrogate. A more direct approach involves the reaction of a suitable precursor with a source of hydrosulfide.
Protocol: Synthesis from Tetrahydro-4H-thiopyran-4-one
This protocol is adapted from general methods for the synthesis of thiols from ketones.
-
Reduction of Tetrahydro-4H-thiopyran-4-one:
-
To a stirred solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tetrahydro-2H-thiopyran-4-ol.
-
-
Conversion to a Mesylate:
-
Dissolve the crude tetrahydro-2H-thiopyran-4-ol (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Wash the reaction mixture with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate.
-
-
Thiol Formation:
-
Dissolve the crude mesylate in a suitable solvent such as DMF.
-
Add a thiolating agent, such as sodium hydrosulfide or thiourea followed by hydrolysis. [6] * Heat the reaction mixture as necessary and monitor by TLC.
-
Upon completion, perform an aqueous workup and purify the product by distillation or column chromatography to yield Oxane-4-thiol.
-
Characterization of Oxane-4-thiol
Standard analytical techniques are employed to confirm the identity and purity of the synthesized Oxane-4-thiol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic signals for the protons on the tetrahydropyran ring and a signal for the thiol proton, which is typically broad and its chemical shift is concentration-dependent.
-
¹³C NMR spectroscopy will display the expected number of signals for the carbon atoms of the tetrahydropyran ring.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit a characteristic S-H stretching vibration in the region of 2550-2600 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of Oxane-4-thiol (m/z = 118.20).
-
Applications in Research and Drug Development
The unique structural features of Oxane-4-thiol make it a valuable tool in several areas of chemical and pharmaceutical research.
Medicinal Chemistry
The tetrahydropyran scaffold is a privileged structure in drug discovery, and Oxane-4-thiol provides a convenient handle to introduce this moiety into potential drug candidates. [7]The thiol group can be used as a point of attachment for various pharmacophores or as a key interacting group with biological targets. Furthermore, derivatives of thiopyrans have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Bioconjugation
The nucleophilic nature of the thiol group allows for its use in bioconjugation reactions, where it can be selectively reacted with electrophilic groups on biomolecules such as proteins and peptides. This is particularly useful for the development of targeted drug delivery systems and diagnostic agents.
Materials Science
Thiols are widely used in materials science for the functionalization of surfaces and the synthesis of polymers. Oxane-4-thiol can be employed in the preparation of novel polymers and self-assembled monolayers with tailored properties, leveraging the presence of the tetrahydropyran ring to influence characteristics such as polarity and solubility.
Safety and Handling
Oxane-4-thiol should be handled with appropriate safety precautions in a well-ventilated fume hood. As with most thiols, it has a strong, unpleasant odor. It is flammable and appropriate measures should be taken to avoid ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
Oxane-4-thiol is a versatile and valuable building block for organic synthesis, with significant potential in drug discovery and materials science. Its combination of a stable tetrahydropyran core and a reactive thiol group allows for a wide range of chemical modifications, enabling the creation of novel molecules with diverse functionalities. A thorough understanding of its physical and chemical properties, as outlined in this guide, is crucial for harnessing its full potential in research and development.
References
- Royal Society of Chemistry. RSC Advances. (2012).
- ChemBK. 2H-pyran-4-thiol, tetrahydro-. (2024).
- Chemistry Steps. Reactions of Thiols.
- ChemicalBook.
- ResearchGate. Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. (2017).
- Indian Academy of Sciences. Synthetic access to thiols: A review.
- ResearchGate. Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).
- Taylor & Francis. Thiopyran – Knowledge and References.
- Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
- ChemicalBook.
- MDPI.
- Estonian Academy Publishers. Synthesis of 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclo penten-1-one, a D-ring precursor of 9,11-secosterols. (2022).
- PMC.
- Organic Chemistry Data.
- MDPI. Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. (2024).
- Angene Chemical. Tetrahydro-2H-pyran-4-thiol(CAS# 203246-71-3).
- Pearson+.
- RSC Publishing. Theoretical modeling of pKa's of thiol compounds in aqueous solution.
- Master Organic Chemistry. The pKa Table Is Your Friend. (2010).
- MDPI. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.
- PMC.
- ACS Publications. Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model | The Journal of Physical Chemistry A.
- Wikipedia. Thiol.
- Preprints.org. Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. (2025).
- Wikipedia. Click chemistry.
- PubChem. Tetrahydropyran | C5H10O | CID 8894.
- Sinochem Nanjing Corpor
Sources
- 1. angenesci.com [angenesci.com]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. Thiol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
